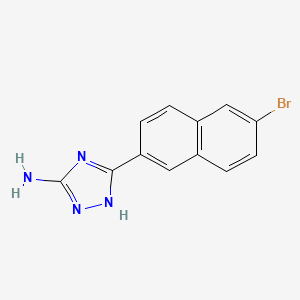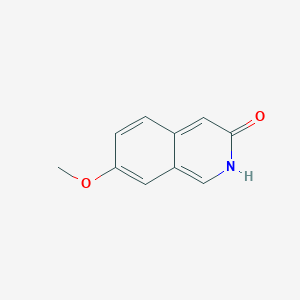
5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid is an organic compound characterized by a pentanoic acid backbone substituted with a 3-chloro-4-ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid typically involves the reaction of 3-chloro-4-ethoxybenzene with pentanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Chloropentanoic Acid: Similar in structure but lacks the ethoxyphenyl group.
3-Chloro-4-methoxyphenylpentanoic Acid: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
5-(3-Chloro-4-ethoxyphenyl)pentanoic Acid is unique due to the presence of both the chloro and ethoxy substituents on the phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H17ClO3 |
|---|---|
分子量 |
256.72 g/mol |
IUPAC名 |
5-(3-chloro-4-ethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H17ClO3/c1-2-17-12-8-7-10(9-11(12)14)5-3-4-6-13(15)16/h7-9H,2-6H2,1H3,(H,15,16) |
InChIキー |
HRJRUUMIUSRDBL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CCCCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
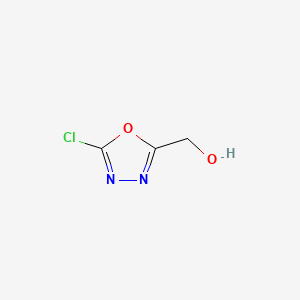
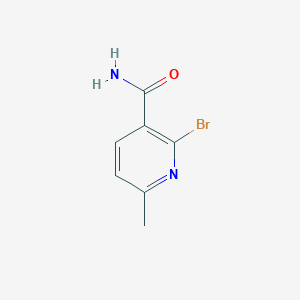
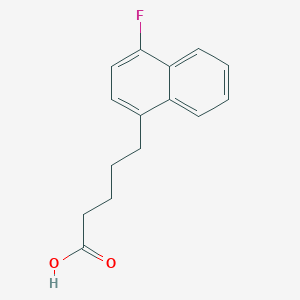

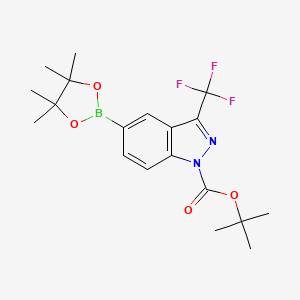
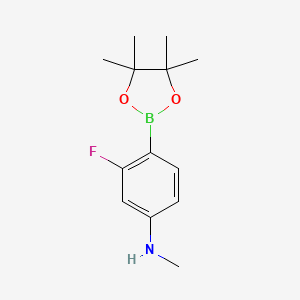

![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)
